[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound with significant applications in scientific research. It is particularly notable for its role as a building block in pharmaceutical chemistry, contributing to the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves multi-step organic reactions starting from simple precursors
Industrial Production Methods
For large-scale production, methods may be optimized for yield and purity, involving catalysts and controlled reaction conditions to ensure consistency. Industrial synthesis might employ continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often forming N-oxide derivatives.
Reduction: It may be reduced at specific functional groups, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the amino group or within the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products depend on the specific reaction conditions but typically include modified versions of the original compound with altered functional groups.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Acts as an intermediate in the synthesis of novel organic molecules.
Biology
Biological Assays: Used in assays to study enzyme interactions and binding affinities.
Medicine
Drug Development: Key component in the development of new pharmaceuticals, particularly those targeting neural pathways.
Industry
Chemical Synthesis: Employed in the synthesis of specialized chemicals for various industrial applications.
Mechanism of Action
Molecular Targets and Pathways
The compound may interact with specific enzymes or receptors in biological systems, altering their activity. The detailed mechanism often involves binding to active sites or modifying the activity of the target proteins through conformational changes.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester may offer unique benefits in terms of binding affinity and stability, making it a valuable tool in both research and pharmaceutical development.
Similar Compounds
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
These compounds share similar structures but may differ in their chemical behavior and applications.
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Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-11(16)13(19)18-8-6-12(7-9-18)10-17(5)14(20)21-15(2,3)4/h11-12H,6-10,16H2,1-5H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPVIPMYTRSJPX-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CN(C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CN(C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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